molecular formula C8H7NOS B188633 2H-1,4-Benzothiazin-3(4H)-one CAS No. 5325-20-2

2H-1,4-Benzothiazin-3(4H)-one

Cat. No.: B188633
CAS No.: 5325-20-2
M. Wt: 165.21 g/mol
InChI Key: GTFMIJNXNMDHAB-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazin-3(4H)-one derivatives were synthesized and tested for calcium antagonistic and calmodulin antagonistic activities.

Properties

IUPAC Name

4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFMIJNXNMDHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201355
Record name 4H-1,4-Benzothiazin-3-one
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Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5325-20-2
Record name 2H-1,4-Benzothiazin-3(4H)-one
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Record name 4H-1,4-Benzothiazin-3-one
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Record name 5325-20-2
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Record name 4H-1,4-Benzothiazin-3-one
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Record name 4H-1,4-benzothiazin-3-one
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Record name 4H-1,4-BENZOTHIAZIN-3-ONE
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Synthesis routes and methods I

Procedure details

A solution of bromo acetylbromide in toluene (20 ml) was added dropwise to an ice-cooled stirred solution of o-mercaptoaniline (10 mmol, 2.5 g) in a mixture of pyridine and toluene (50 ml, 30 ml). The mixture was allowed to heat to room temperature and stirring was continued for 2 hours followed by reflux for 30 min., whereafter water (100 ml) was added. The organic phase was separated, dried (MgSO4) and evaporated to give 3,4-dihydro-3-oxo-2H-1,4-benzothiazine. M.p. 170°-171° C.
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100 mL
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Synthesis routes and methods II

Procedure details

Ethyl (2-aminophenyl)mercaptoacetate (322 mg, 1.52 mmole), N-tert-butyloxycarbonylpiperidin-4-one (456 mg, 2.29 mmole), acetic acid (478 ml, 8.36 mmole), and sodium triacetoxyborohydride (966 mg, 4.56 mmole) were combined in 10 ml of dichloroethane at room temperature, protected from moisture and stirred overnight. Saturated sodium bicarbonate solution was added and the reaction mixture was extracted with ethyl acetate. The combined extracts were washed with sodium bicarbonate solution and brine, then dried and concentrated. The crude product was chromatographed on silica gel (ethyl acetate-hexane elution, 1:3 v/v) to give 210 mg of the title compound along with 99 mg of 2H-1,4-benzothiazin-3(4H)-one.
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322 mg
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456 mg
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478 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2H-1,4-Benzothiazin-3(4H)-one?

A1: The molecular formula of this compound is C8H7NOS, and its molecular weight is 165.21 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques are commonly employed to characterize this compound, including:

  • Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule. [, , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR and 13C-NMR): Offers detailed insights into the structure and connectivity of atoms within the molecule. [, , , , , , ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , ]

Q3: What are some common structural features observed in this compound derivatives?

A3: Studies have shown that the six-membered heterocyclic ring in this compound often adopts a distorted conformation, typically described as a screw-boat or half-chair conformation. [, , , , , , ] Additionally, various substituents can be introduced at different positions on the benzothiazine core, significantly influencing its chemical and biological properties. [, , , , , , , , , , ]

Q4: What are some established synthetic routes to this compound and its derivatives?

A4: Researchers have explored various synthetic approaches to access 2H-1,4-Benzothiazin-3(4H)-ones. Some key methods include:

  • Reaction of o-aminothiophenol with acylpyruvic acids or furan-2,3-diones: This versatile approach can yield both enaminones and 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones. []
  • Nucleophilic additions of mercaptoalkanoate esters or acids to benzoquinone diimines: Followed by cyclization, this method provides efficient routes to 2H-1,4-benzothiazin-3(4H)-ones and related benzothiazepines. []
  • Reductive cyclization of nitroarenyl ketones: Utilizing reagents like stannous chloride can lead to the formation of benzothiazine derivatives through cyclization and potential rearrangement reactions. []
  • Ring expansion of 1,4-benzothiazines: Treatment with reagents like propiolactone can expand the ring system to generate benzothiazepines. []

Q5: Can you elaborate on the reactivity of this compound?

A5: The reactivity of this compound stems from the presence of various reactive sites:

  • The nitrogen atom: Can undergo alkylation or acylation reactions, allowing for the introduction of diverse substituents. [, , , ]
  • The carbonyl group: Can participate in condensation reactions, leading to the formation of imines or other derivatives. []
  • The aromatic ring: Can undergo electrophilic aromatic substitution reactions, enabling further functionalization. []

Q6: What are some of the reported biological activities of this compound derivatives?

A6: this compound derivatives have demonstrated a diverse range of biological activities, including:

  • Anticonvulsant activity: Certain derivatives display promising anticonvulsant effects in animal models, suggesting potential as therapeutic agents for epilepsy. []
  • Xanthine oxidase inhibition: Some derivatives exhibit inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production, potentially useful for treating gout. []
  • Calcium channel blocking activity: Several derivatives demonstrate calcium channel blocking activity, which could have implications for treating cardiovascular diseases. []
  • Calmodulin antagonism: Some derivatives act as calmodulin antagonists, potentially influencing various cellular processes regulated by calmodulin. []
  • Antimicrobial activity: Certain derivatives possess antibacterial and antifungal properties, highlighting their potential as antimicrobial agents. []
  • KCa3.1 channel inhibition: Specific derivatives, like NS6180 (4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one), exhibit potent inhibitory activity against the KCa3.1 channel, a target for immunosuppression and treating fibroproliferative disorders. [, ]

Q7: How does the structure of this compound influence its biological activity?

A7: Structure-activity relationship (SAR) studies have revealed that modifications to the this compound scaffold significantly impact its biological activity.

  • Substituents at the 2-position: Introduction of aryl or alkyl groups often modulates activity, with specific groups enhancing potency or selectivity for particular targets. [, , , , ]
  • Modifications at the 4-position: Introduction of alkyl, aryl, or heterocyclic substituents can significantly affect potency and target selectivity. [, , , , ]
  • Substitution on the benzene ring: Modifications, such as halogenation or the introduction of alkoxy groups, can fine-tune pharmacological properties. [, , ]

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